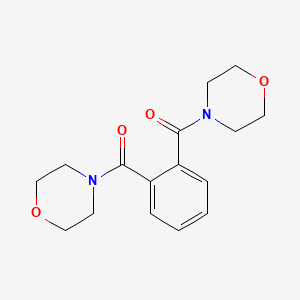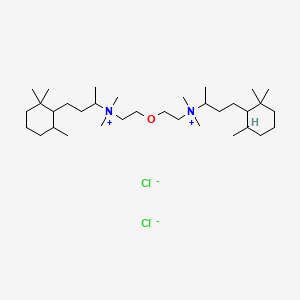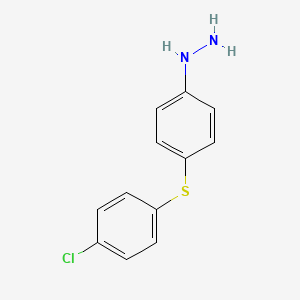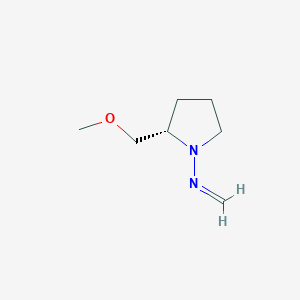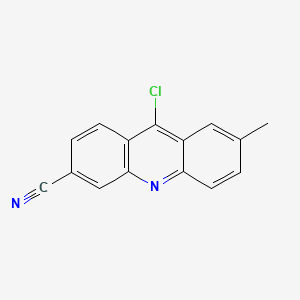
3-Acridinecarbonitrile, 9-chloro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-7-methylacridine-3-carbonitrile is a chemical compound with the molecular formula C15H9ClN2. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-7-methylacridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylacridine and a chlorinating agent.
Chlorination: The 7-methylacridine is subjected to chlorination using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 9th position.
Nitrile Formation: The resulting 9-chloro-7-methylacridine is then reacted with a cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce the nitrile group at the 3rd position, forming 9-chloro-7-methylacridine-3-carbonitrile.
Industrial Production Methods
In an industrial setting, the synthesis of 9-chloro-7-methylacridine-3-carbonitrile may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
9-chloro-7-methylacridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Substituted acridine derivatives with various functional groups.
Reduction: Amino derivatives of acridine.
Oxidation: Oxidized acridine derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
9-chloro-7-methylacridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acridine derivatives are known for their antimicrobial and anticancer properties. 9-chloro-7-methylacridine-3-carbonitrile is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-chloro-7-methylacridine-3-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial applications. The molecular targets and pathways involved include DNA, enzymes involved in DNA replication, and transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-methylacridine: Lacks the chlorine and nitrile groups.
9-chloroacridine: Lacks the methyl and nitrile groups.
7-methylacridine: Lacks the chlorine and nitrile groups.
Uniqueness
9-chloro-7-methylacridine-3-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64011-90-1 |
|---|---|
Molekularformel |
C15H9ClN2 |
Molekulargewicht |
252.70 g/mol |
IUPAC-Name |
9-chloro-7-methylacridine-3-carbonitrile |
InChI |
InChI=1S/C15H9ClN2/c1-9-2-5-13-12(6-9)15(16)11-4-3-10(8-17)7-14(11)18-13/h2-7H,1H3 |
InChI-Schlüssel |
WIIIOVLUEGGVBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=C(C=C3)C#N)N=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


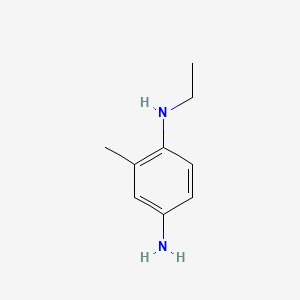
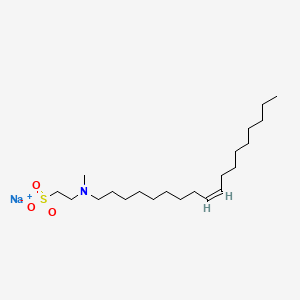

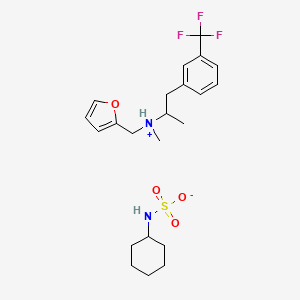
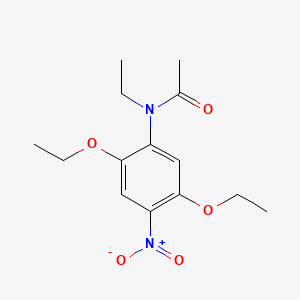
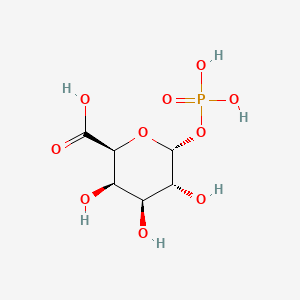

![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
